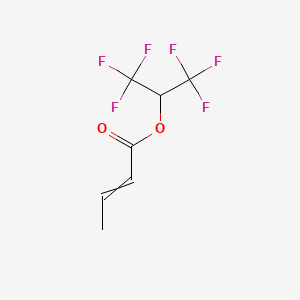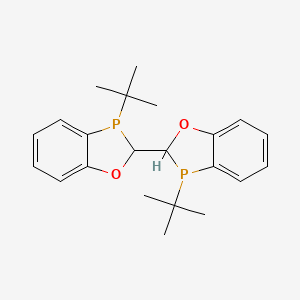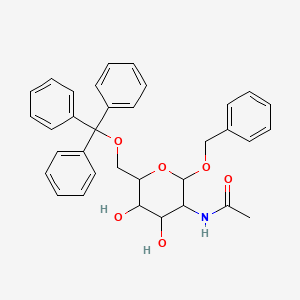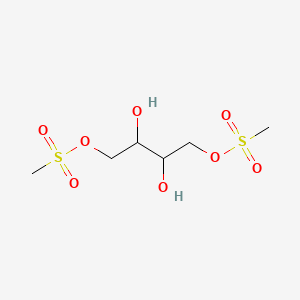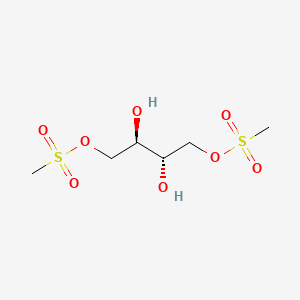
Dimesyl-meso-erythritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is particularly effective in treating ovarian cancer and is also used as a conditioning agent before allogeneic hematopoietic stem cell transplantation (HSCT) in patients with malignant and non-malignant diseases . The compound works by attaching to the DNA of cancer cells, preventing them from dividing and proliferating .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .
Industrial Production Methods
In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tresulfan undergoes several types of chemical reactions, including:
Oxidation: Tresulfan can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: Tresulfan can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tresulfan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in chemotherapy for ovarian cancer and as a conditioning agent before HSCT
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
Tresulfan is a prodrug that undergoes a pH-dependent conversion to active epoxide compounds. These epoxides alkylate DNA and other biological molecules, leading to stem cell depletion and broad antineoplastic effects . The compound targets rapidly dividing cells, such as cancer cells and bone marrow cells, by attaching to their DNA and preventing cell division .
Comparación Con Compuestos Similares
Similar Compounds
Busulfan: Another alkylating agent used in conditioning regimens before HSCT.
Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer
Uniqueness
Tresulfan is unique in its ability to undergo pH-dependent conversion to active epoxide compounds, which provides a targeted approach to cancer treatment. Its use as a conditioning agent before HSCT also sets it apart from other alkylating agents .
Propiedades
Número CAS |
13308-13-9 |
|---|---|
Fórmula molecular |
C6H14O8S2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
YCPOZVAOBBQLRI-OLQVQODUSA-N |
SMILES isomérico |
CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O |
SMILES canónico |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
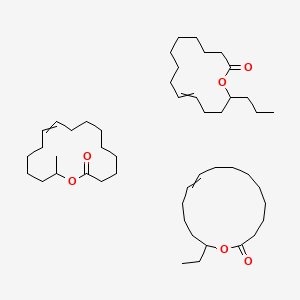
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
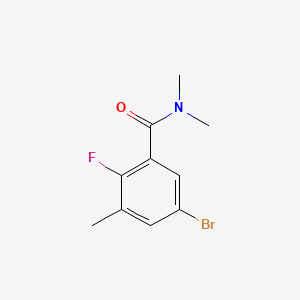
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
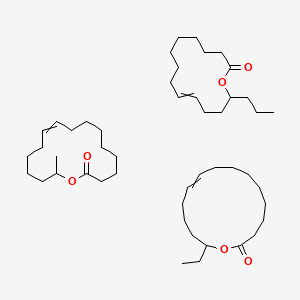
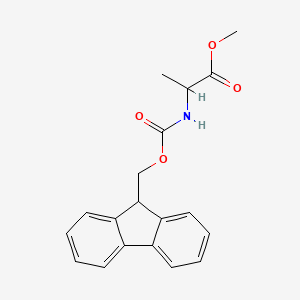
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
